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Compound of Interest

Compound Name: YNT-185 dihydrochloride

Cat. No.: B2434757 Get Quote

Technical Support Center: YNT-185
Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals encountering limited in

vivo efficacy with YNT-185 dihydrochloride.

FAQs: Understanding YNT-185 Dihydrochloride
Q1: What is YNT-185 dihydrochloride and what is its mechanism of action?

A1: YNT-185 is a non-peptide, selective orexin type-2 receptor (OX2R) agonist.[1][2][3] It

functions by mimicking the action of the endogenous neuropeptide orexin-A at the OX2R,

which is a G protein-coupled receptor (GPCR) primarily involved in the regulation of

wakefulness.[4][5][6] Activation of OX2R by YNT-185 leads to the depolarization of downstream

neurons, such as histaminergic neurons, promoting a state of wakefulness.[3]

Q2: What are the reported in vitro and in vivo effects of YNT-185?

A2: In vitro, YNT-185 is a potent and selective agonist for human OX2R, with an EC50 of 0.028

µM, showing approximately 100-fold selectivity over the orexin type-1 receptor (OX1R).[3] In

vivo, administration of YNT-185 in mouse models of narcolepsy has been shown to increase
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wakefulness and suppress cataplexy-like episodes.[2][7] It has been administered both

intraperitoneally (i.p.) and intracerebroventricularly (i.c.v.).[2][3]

Q3: Why has YNT-185 been reported to have limited in vivo efficacy?

A3: Despite promising in vitro activity, studies have concluded that YNT-185 has limited in vivo

efficacy, making it unsuitable for further clinical development.[1] This limitation is primarily

attributed to a combination of insufficient potency and poor central nervous system (CNS)

bioavailability.[1] While the compound can cross the blood-brain barrier to some extent,

achieving and sustaining a therapeutically relevant concentration at the target receptor in the

brain has been a challenge.[1]

Troubleshooting Guide: Addressing Limited In Vivo
Efficacy
Researchers observing lower-than-expected efficacy with YNT-185 in their in vivo experiments

can consult the following troubleshooting guide.

Issue 1: Poor Compound Solubility and Formulation
Poor aqueous solubility can lead to precipitation upon injection, resulting in low and variable

drug exposure.

Troubleshooting Steps:

Verify Solubility: YNT-185 dihydrochloride is reported to be soluble in water and DMSO.[8]

However, it is crucial to confirm the solubility in your specific formulation vehicle at the

desired concentration.

Optimize Formulation: For i.p. injection, ensure the compound is fully dissolved. If using a

suspension, ensure it is homogenous and the particle size is minimized. Consider the use of

solubility-enhancing excipients, though their effects on BBB penetration must be considered.

Alternative Formulations: For preclinical studies, consider lipid-based formulations or nano-

formulations to improve solubility and absorption.
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Issue 2: Insufficient CNS Penetration and Target
Engagement
Limited brain bioavailability is a key factor in the suboptimal in vivo performance of YNT-185.

Troubleshooting Steps:

Confirm CNS Penetration: If possible, conduct a pharmacokinetic (PK) study to determine

the brain-to-plasma concentration ratio (Kp) of YNT-185 in your animal model. A low Kp

value would confirm poor CNS penetration.

Consider Alternative Administration Routes: For initial proof-of-concept studies,

intracerebroventricular (i.c.v.) administration can bypass the blood-brain barrier and directly

assess the compound's central efficacy.

Pharmacodynamic (PD) Assessment: Measure a downstream marker of OX2R activation in

the brain to confirm target engagement at the administered dose.

Issue 3: Suboptimal Dosing Regimen
The dose and frequency of administration may not be sufficient to achieve a sustained

therapeutic effect.

Troubleshooting Steps:

Dose-Response Study: Conduct a thorough dose-response study to determine the optimal

dose for the desired effect. Doses used in published mouse studies range from 20-40 mg/kg

i.p.[2]

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If PK data is available, correlate the

time course of drug concentration in the brain with the observed pharmacological effect to

design a more effective dosing regimen.

Data Presentation
Table 1: In Vitro Potency of YNT-185
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Receptor EC50 (µM)

Human OX2R 0.028

Human OX1R 2.75

Table 2: Reported In Vivo Dosing of YNT-185 in Mice

Administration Route Dose Observed Effect

Intraperitoneal (i.p.) 20-40 mg/kg Increased wakefulness

Intracerebroventricular (i.c.v.) 300 nmol
Increased wake time,

decreased NREM sleep

Table 3: Comparative Pharmacokinetic Parameters of Selective OX2R Agonists in Mice

No specific pharmacokinetic data for YNT-185 is publicly available. The following data for other

selective OX2R agonists (TAK-925 and ARN-776) is presented to illustrate the challenges of

CNS penetration with this class of compounds.[1]

Compound Tmax (min) Cmax (ng/mL)
AUClast
(min*ng/mL)

Brain:Blood
Ratio

TAK-925 10 160 20,097 0.07:1

ARN-776 10 326 11,482 0.04:1

Experimental Protocols
Protocol 1: Assessment of Wakefulness and Sleep
States using EEG/EMG
Objective: To quantify the effects of YNT-185 on sleep-wake architecture in mice.

Methodology:

Animal Surgery:
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Anesthetize mice with a suitable anesthetic (e.g., ketamine/xylazine).

Implant stainless steel screws for electroencephalogram (EEG) recording over the frontal

and parietal cortices.

Implant stainless steel wires into the nuchal muscles for electromyogram (EMG) recording.

Secure the electrodes and a headmount to the skull with dental acrylic.

Allow a recovery period of at least one week.

EEG/EMG Recording:

Habituate the mice to the recording chamber and cables.

Record baseline EEG/EMG for 24 hours.

Administer YNT-185 or vehicle at the desired dose and route.

Continue EEG/EMG recording for a specified period (e.g., 3-24 hours) post-administration.

Data Analysis:

Score the EEG/EMG data in 10-second epochs into wakefulness, non-rapid eye

movement (NREM) sleep, and rapid eye movement (REM) sleep.

Quantify the total time spent in each state, the number and duration of sleep/wake bouts,

and the latency to sleep onset.

Protocol 2: Quantification of Cataplexy-like Episodes
Objective: To assess the effect of YNT-185 on cataplexy-like episodes in a mouse model of

narcolepsy (e.g., orexin/ataxin-3 transgenic mice).

Methodology:

Animal Model: Use a validated mouse model of narcolepsy that exhibits cataplexy-like

episodes.
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EEG/EMG and Video Recording:

Implant mice with EEG/EMG electrodes as described in Protocol 1.

Simultaneously record EEG/EMG and video of the animals' behavior.

Cataplexy Identification:

Identify cataplexy-like episodes based on a consensus definition:

An abrupt episode of nuchal atonia lasting at least 10 seconds.

The mouse is immobile during the episode.

Theta activity is dominant in the EEG during the episode.

At least 40 seconds of wakefulness precedes the episode.[7][9][10]

Data Analysis:

Quantify the number and duration of cataplexy-like episodes before and after the

administration of YNT-185 or vehicle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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